molecular formula C10H12N2O7S2 B8039641 2-(4-Methoxy-3-nitrophenyl)sulfonyl-1,2-thiazolidine 1,1-dioxide

2-(4-Methoxy-3-nitrophenyl)sulfonyl-1,2-thiazolidine 1,1-dioxide

Cat. No.: B8039641
M. Wt: 336.3 g/mol
InChI Key: CFWSGNGTJIBLPG-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-nitrophenyl)sulfonyl-1,2-thiazolidine 1,1-dioxide is a complex organic compound that features a thiazolidine ring with a sulfonyl group and a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-nitrophenyl)sulfonyl-1,2-thiazolidine 1,1-dioxide typically involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with 1,2-thiazolidine 1,1-dioxide. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-nitrophenyl)sulfonyl-1,2-thiazolidine 1,1-dioxide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

    Oxidation: Hydrogen peroxide (H2O2), acetic acid (CH3COOH)

Major Products

    Reduction: 2-(4-Methoxy-3-aminophenyl)sulfonyl-1,2-thiazolidine 1,1-dioxide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Sulfoxides and sulfones of the thiazolidine ring

Scientific Research Applications

2-(4-Methoxy-3-nitrophenyl)sulfonyl-1,2-thiazolidine 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-nitrophenyl)sulfonyl-1,2-thiazolidine 1,1-dioxide is not fully understood. it is believed to interact with various molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological molecules. The thiazolidine ring may also contribute to the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)sulfonyl-1,2-thiazolidine 1,1-dioxide: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-(4-Nitrophenyl)sulfonyl-1,2-thiazolidine 1,1-dioxide: Lacks the methoxy group, which may affect its solubility and interaction with other molecules.

    2-(4-Methoxy-3-nitrophenyl)sulfonyl-1,2-thiazolidine: Lacks the 1,1-dioxide functionality, which may influence its chemical stability and reactivity.

Properties

IUPAC Name

2-(4-methoxy-3-nitrophenyl)sulfonyl-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O7S2/c1-19-10-4-3-8(7-9(10)12(13)14)21(17,18)11-5-2-6-20(11,15)16/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWSGNGTJIBLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCS2(=O)=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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